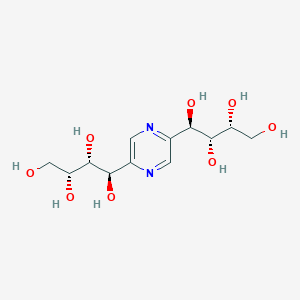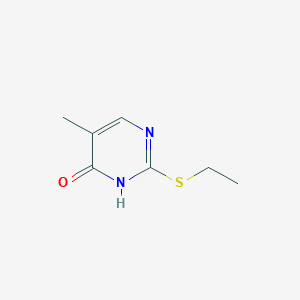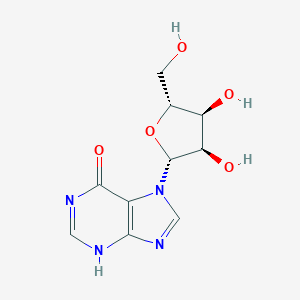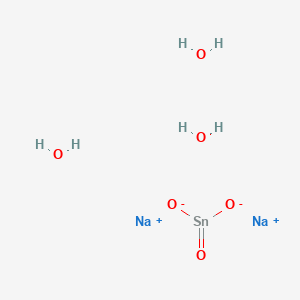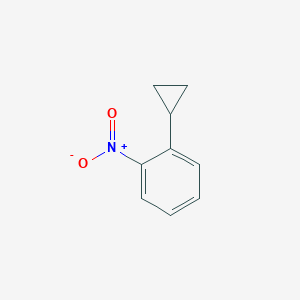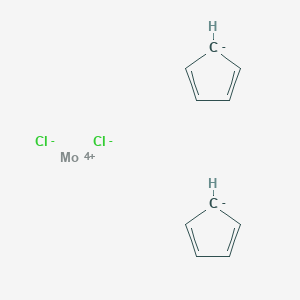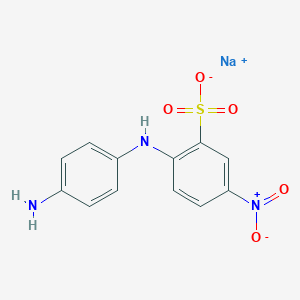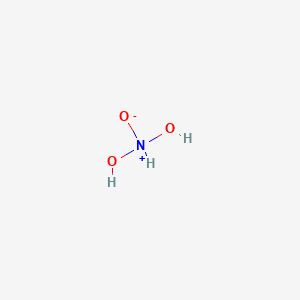
Azonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azonic acid is a chemical compound that is widely used in scientific research for its ability to inhibit the activity of certain enzymes. It is a potent inhibitor of the enzyme carbonic anhydrase, which is found in many different tissues in the body. This enzyme plays an important role in regulating the pH of various bodily fluids, and its inhibition can have a range of effects on physiological processes.
科学的研究の応用
Dermal Application Performance : Azonic acid, specifically in the form of azelaic acid, is utilized in dermatology for treating skin conditions like acne and rosacea. A study explored the development of azelaic acid nanocrystal suspensions, aiming to enhance its solubility, dissolution rate, and dermal bioavailability. These nanocrystals were used in hydrogels for effective skin layer penetration, showcasing their potential in topical treatments (Tomić et al., 2019).
Decoloration of Dyes : Azonic dyes, particularly in wastewater, pose environmental challenges due to their color and difficulty in removal. Research on the decoloration of these dyes through photo-assisted oxidation revealed insights into their biodegradation, highlighting azonic acid's role in environmental remediation efforts (Chun, 2005).
Biodegradation of Azo Dyes : A study investigated the biodegradation of sulfonated azo dyes, exploring how certain microorganisms can break these dyes down into simpler compounds. This research offers valuable insights into the potential of azonic acid derivatives in wastewater treatment and pollution reduction (Paszczynski et al., 1992).
Staphylococcus Aureus Research : In medical microbiology, azonic acid derivatives like azo dyes have been studied for their interaction with bacteria like Staphylococcus aureus. This research provides insights into potential new antibiotics or treatment methods for drug-resistant infections (Suzuki et al., 2012).
Ion Uptake in Plant Physiology : Azonic acid has been used in plant physiology studies to understand ion uptake and release in plants. This research contributes to a deeper understanding of plant biology and potential agricultural applications (Pitman et al., 1977).
Skin Penetration Enhancer : In pharmaceutical studies, azonic acid derivatives have been investigated as skin penetration enhancers, potentially improving the efficacy of topical treatments (Quan & Maibach, 1994).
Skin Rejuvenation Treatments : Research on salicylic acid and azonic acid derivatives for skin rejuvenation highlights the cosmetic applications of these compounds. They have been found to enhance skin treatments, demonstrating their significance in dermatology (Zhao et al., 2016).
Treatment of Inflammatory Skin Diseases : Azelaic acid's role in treating inflammatory skin diseases such as acne and rosacea, and its potential effect on skin texture improvement, has been a subject of study, illustrating its therapeutic importance (Briganti et al., 2013).
Azo Dyes in Wastewater Treatment : The anaerobic/aerobic treatment of azo dyes in wastewater demonstrates the role of azonic acid in environmental science. These studies contribute to our understanding of how to effectively treat and remove harmful dyes from water sources (Seshadri et al., 1994).
特性
CAS番号 |
12507-77-6 |
|---|---|
製品名 |
Azonic acid |
分子式 |
HNO3 |
分子量 |
65.029 g/mol |
IUPAC名 |
azonic acid |
InChI |
InChI=1S/H3NO3/c2-1(3)4/h1-3H |
InChIキー |
GRYLNZFGIOXLOG-UHFFFAOYSA-N |
不純物 |
LESS THAN 0.5% BY WT IN TOTAL CHLORIDES, SULFATE, ARSENIC, HEAVY METALS, AND IRON |
SMILES |
[NH+](O)(O)[O-] |
正規SMILES |
[NH+](O)(O)[O-] |
沸点 |
181 °F at 760 mm Hg (NIOSH, 2016) 83 °C 121 °C 181°F |
Color/Form |
Transparent, colorless, or yellowish, fuming, hygroscopic, corrosive liquid Colorless, yellow, or red fuming liquid. Concentrated nitric acid is a colorless to yellow liquid. Forms white, monoclinic crystals |
密度 |
1.5129 g/cu cm at 20 °C Relative density (water = 1): 1.4 1.50 (77°F): 1.50 |
melting_point |
-44 °F (NIOSH, 2016) -41.6 °C -44°F |
その他のCAS番号 |
7697-37-2 68412-17-9 10361-80-5 |
物理的記述 |
Nitric acid, red fuming appears as a pale yellow to reddish brown liquid generating red-brown fumes and having a suffocating odor. Very toxic by inhalation. Corrosive to metals or tissue. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Rate of onset: Immediate Persistence: Hours - days Odor threshold: ~1 ppm Source/use/other hazard: Used in many industries; Very corrosive to skin/mucous membranes as well as metals & other materials. Liquid COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.] |
ピクトグラム |
Oxidizer; Corrosive |
溶解性 |
Miscible (NIOSH, 2016) Very soluble in water Miscible with water Solubility in water at 20 °C: miscible Miscible |
同義語 |
Acid, Nitric Nitric Acid |
蒸気密度 |
2-3 (est) (Air = 1) Relative vapor density (air = 1): 2.2 |
蒸気圧 |
48 mm Hg (NIOSH, 2016) 63.1 mm Hg at 25 °C Vapor pressure, kPa at 20 °C: 6.4 48 mmHg |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



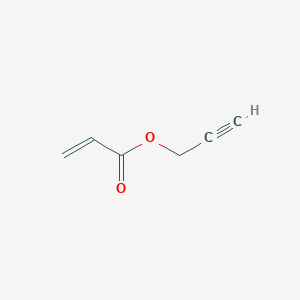
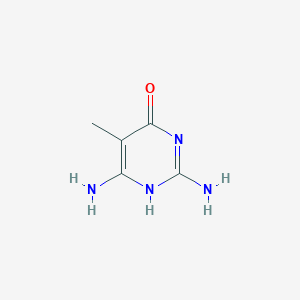
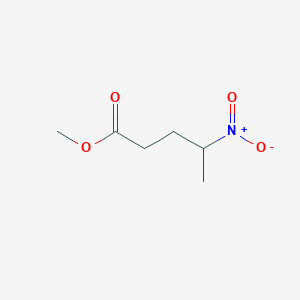
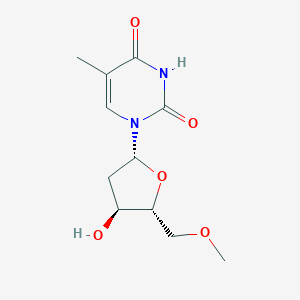
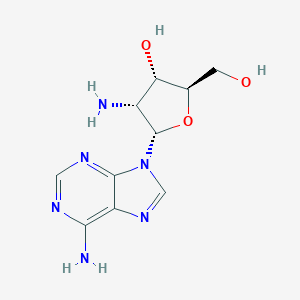
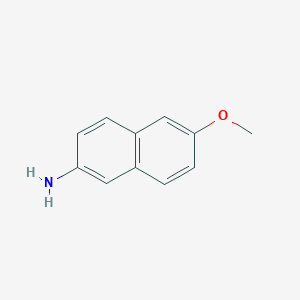
![2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B77125.png)
